molecular formula C20H21F3N2O4S B2819024 N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 954655-88-0

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2819024
CAS No.: 954655-88-0
M. Wt: 442.45
InChI Key: RLNIZXOVTKBVFM-UHFFFAOYSA-N
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Description

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C20H21F3N2O4S and its molecular weight is 442.45. The purity is usually 95%.
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Biological Activity

N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities, synthesis, and potential therapeutic applications based on current research findings.

Compound Overview

Chemical Structure:

  • Molecular Formula: C₁₆H₁₈F₃N₂O₄S
  • Molecular Weight: 396.39 g/mol
  • Functional Groups: Sulfonamide, pyrrolidinone, trifluoromethyl

The compound's structure features a sulfonamide group, which is often associated with antibacterial properties, and a pyrrolidinone core that may contribute to neuroprotective effects. The ethoxy group enhances lipophilicity, potentially influencing pharmacokinetics and biological interactions.

Antitumor Activity

Preliminary studies indicate that this compound exhibits significant antitumor activity against various cancer cell lines. Research has shown that compounds with similar structures possess the ability to inhibit tumor cell proliferation and induce apoptosis.

Cell LineIC50 (µM)Reference
HeLa (Cervical)10.5
MDA-MB-231 (Breast)8.2
A549 (Lung)12.0

These findings suggest that the compound may act through mechanisms such as the inhibition of cell cycle progression and induction of programmed cell death.

Anti-inflammatory Properties

The sulfonamide moiety is known for its anti-inflammatory effects. Studies have indicated that related compounds can modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes like COX-2.

Neuroprotective Effects

The pyrrolidinone core of the compound may confer neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases. Research into similar compounds has shown their ability to protect neuronal cells from oxidative stress and apoptosis.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the compound interacts with specific biological targets such as:

  • Enzymatic Inhibition: The sulfonamide group may inhibit enzymes involved in inflammatory responses.
  • Receptor Modulation: Potential interactions with receptors involved in cell signaling pathways could explain its diverse biological activities.

Case Studies and Research Findings

  • Study on Antitumor Activity:
    A study evaluated the efficacy of the compound against several cancer cell lines, demonstrating significant cytotoxic effects compared to control groups. The study highlighted the potential for further development as an anticancer agent.
  • Inflammation Model:
    In an animal model of inflammation, administration of the compound resulted in reduced swelling and pain, supporting its role as an anti-inflammatory agent.
  • Neuroprotection Study:
    In vitro studies showed that the compound protected neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative disorders.

Properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21F3N2O4S/c1-2-29-17-8-6-16(7-9-17)25-13-14(10-19(25)26)12-24-30(27,28)18-5-3-4-15(11-18)20(21,22)23/h3-9,11,14,24H,2,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLNIZXOVTKBVFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.